Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate
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Overview
Description
Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole core substituted with ethyl, bis(2-hydroxyethyl)amino, and carboxylate groups. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The specific synthesis of this compound may involve additional steps to introduce the ethyl, bis(2-hydroxyethyl)amino, and carboxylate groups.
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This process is optimized for high yield and purity, using controlled reaction conditions and purification techniques to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bis(2-hydroxyethyl)amino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
Ethyl 5-[bis(2-hydroxyethyl)amino]-1H-indole-3-carboxylate (CAS Number: 7150-82-5) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and weight:
- Molecular Formula : C15H20N2O4
- Molecular Weight : 292.34 g/mol
The compound features an indole nucleus, which is known for its diverse biological activities, including interactions with various biological targets such as enzymes and receptors.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance, derivatives of indole compounds have demonstrated significant inhibition of cancer cell proliferation and metastasis. In vitro assays indicated that certain derivatives inhibited the migration and invasion of A549 lung cancer cells in a concentration-dependent manner .
The biological activity of this compound can be attributed to its ability to inhibit key signaling pathways involved in cancer progression. The compound has been shown to inhibit protein kinase C (PKC) and nuclear factor kappa B (NF-κB), which are crucial in regulating cell survival and inflammation .
Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit specific enzymes related to inflammatory processes. For example, studies have focused on the inhibition of 5-lipoxygenase (5-LO), an enzyme involved in leukotriene biosynthesis, which plays a role in inflammation and allergic responses. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the phenylthiomethyl ring significantly impacted the inhibitory potency against 5-LO .
Cytotoxicity and Selectivity
In vitro cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxic effects against cancer cells while sparing normal cells. This selectivity is essential for reducing potential side effects during therapeutic applications.
Table 1: Biological Activity Summary of this compound Derivatives
Table 2: Structural Modifications and Their Effects on Activity
Modification Position | Substituent | Effect on Activity |
---|---|---|
Ortho Position | Methyl/Chlorine | Increased potency |
Para Position | Methyl/Chlorine | Moderate increase |
Case Study 1: Anticancer Efficacy in Animal Models
In vivo studies using Lewis Lung Carcinoma (LLC) models demonstrated that treatment with this compound significantly inhibited tumor metastasis to the lungs. Doses ranging from 0.4 to 8.9 µmol/kg were administered, resulting in a dose-dependent reduction in tumor weight and volume, along with a decrease in inflammatory markers .
Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on the compound's ability to modulate inflammatory responses by inhibiting NF-κB signaling pathways. The results suggested that this compound could serve as a dual-action agent, targeting both cancer cell proliferation and inflammatory processes .
Properties
CAS No. |
7150-82-5 |
---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
ethyl 5-[bis(2-hydroxyethyl)amino]-1H-indole-3-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-15(20)13-10-16-14-4-3-11(9-12(13)14)17(5-7-18)6-8-19/h3-4,9-10,16,18-19H,2,5-8H2,1H3 |
InChI Key |
HQXQISSSFIWXKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=C(C=C2)N(CCO)CCO |
Origin of Product |
United States |
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